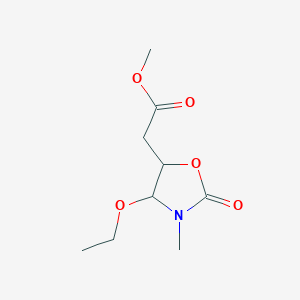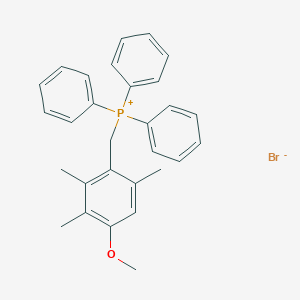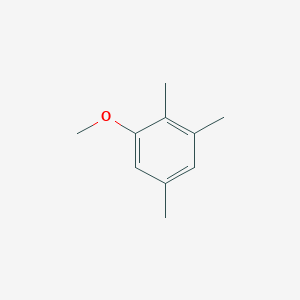
1,2-Dibromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-dibenzofuran (DBDF) is a synthetic compound that belongs to the family of dibenzofurans. It is a halogenated organic compound that has been extensively used in scientific research for its unique chemical properties. DBDF has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-dibenzofuran is not fully understood, but it is believed to be due to its ability to interact with biological systems. 1,2-Dibromo-dibenzofuran has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
1,2-Dibromo-dibenzofuran has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2-Dibromo-dibenzofuran in lab experiments is its unique chemical properties, which make it useful in a variety of applications. However, one of the limitations of using 1,2-Dibromo-dibenzofuran in lab experiments is its toxicity, which can make it difficult to work with in certain situations.
Orientations Futures
There are a number of future directions for the use of 1,2-Dibromo-dibenzofuran in scientific research. One potential area of research is in the development of new drugs and therapies that target cytochrome P450 enzymes and the aryl hydrocarbon receptor. Another potential area of research is in the development of new catalysts for chemical reactions. Additionally, 1,2-Dibromo-dibenzofuran could be used as a tool in the study of biological systems, particularly in the area of gene expression and regulation.
Méthodes De Synthèse
1,2-Dibromo-dibenzofuran can be synthesized through a number of different methods, including the direct bromination of dibenzofuran, the bromination of dibenzofuran using N-bromosuccinimide, and the bromination of 2,3-dibenzofuran using bromine. The most commonly used method for the synthesis of 1,2-Dibromo-dibenzofuran is the direct bromination of dibenzofuran using bromine or N-bromosuccinimide.
Applications De Recherche Scientifique
1,2-Dibromo-dibenzofuran has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
Propriétés
Numéro CAS |
103456-40-2 |
|---|---|
Nom du produit |
1,2-Dibromo-dibenzofuran |
Formule moléculaire |
C12H6Br2O |
Poids moléculaire |
325.98 g/mol |
Nom IUPAC |
1,2-dibromodibenzofuran |
InChI |
InChI=1S/C12H6Br2O/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |
Clé InChI |
GPOPKCSRDACCHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
Autres numéros CAS |
103456-40-2 |
Synonymes |
DIBROMODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)





